4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

Catalog No.
S759271
CAS No.
885950-90-3
M.F
C14H7ClF6O3S
M. Wt
404.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl...

CAS Number

885950-90-3

Product Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride

Molecular Formula

C14H7ClF6O3S

Molecular Weight

404.7 g/mol

InChI

InChI=1S/C14H7ClF6O3S/c15-25(22,23)12-3-1-10(2-4-12)24-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7H

InChI Key

PGXSCQVFAODCAU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl

Synthesis of Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria

Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Microbiology.

Summary of the Application: The compound is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria .

Methods of Application or Experimental Procedures: The designed compounds were synthesized by the reaction of 3′,5′-bis (trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .

Results or Outcomes: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL.

Synthesis of β-arylated Thiophenes and 2,5-diarylated Pyrrole

Specific Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: The compound may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .

High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]

Specific Scientific Field: This application falls under the field of Biochemistry and Chemical Engineering.

Summary of the Application: The compound is used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl] .

Methods of Application or Experimental Procedures: When choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system for its versatility of increasing cell membrane permeability and declining BTAP cytotoxicity to biocatalyst, the yields were further increased .

Results or Outcomes: The yields were increased to 86.2% under 200 mM BTAP, or 72.9% at 300 mM BTAP .

4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride is a specialized chemical compound with the molecular formula C14H7ClF6O3S and a molecular weight of 404.71 g/mol. This compound features a sulfonyl chloride functional group, which is known for its reactivity and utility in organic synthesis. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it significant in medicinal chemistry and material science .

Typical of sulfonyl chlorides, including:

  • Nucleophilic Substitution: This reaction involves nucleophiles attacking the sulfur atom, leading to the formation of sulfonamides or other derivatives.
  • Acylation Reactions: The sulfonyl chloride can react with alcohols or amines to form esters or amides, respectively.
  • Formation of Aryl Sulfonates: It can also be used to synthesize aryl sulfonates through reactions with phenols .

4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride exhibits notable biological activities, particularly as an antibacterial agent. Compounds derived from it have shown effectiveness against drug-resistant bacteria, with minimum inhibitory concentration values as low as 0.25 µg/mL. The trifluoromethyl substituents are known to enhance metabolic stability and binding interactions in biological systems, contributing to its potential as a therapeutic agent .

The synthesis of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride typically involves several steps:

  • Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)phenol.
  • Sulfonylation Reaction: This phenol is reacted with thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

This compound has several applications in various fields:

  • Medicinal Chemistry: Used in the development of antibacterial agents and other pharmaceuticals.
  • Organic Synthesis: Acts as a reagent in synthesizing complex organic molecules.
  • Material Science: Utilized in creating advanced materials due to its chemical stability and reactivity .

Studies on the interactions of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride indicate that its unique trifluoromethyl groups significantly influence its binding affinity and selectivity towards biological targets. These interactions can enhance the efficacy of drugs derived from this compound, particularly in targeting resistant bacterial strains .

Several compounds share structural similarities with 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3,5-Bis(trifluoromethyl)benzenesulfonyl chlorideC8H3ClF6O2SSimpler structure; fewer aromatic rings
4-Trifluoromethylbenzenesulfonyl chlorideC7H4ClF3O2SContains only one trifluoromethyl group
4-[3-(trifluoromethyl)phenoxy]benzenesulfonyl chlorideC14H9ClF3O2SLacks the additional trifluoromethyl group on the second phenol

The presence of two trifluoromethyl groups in 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride sets it apart from similar compounds, enhancing its biological activity and making it more effective against certain bacterial strains compared to those with fewer fluorinated groups .

Preparation Routes and Reaction Mechanisms

Synthesis from 3,5-Bis(trifluoromethyl)phenoxy Precursors

The synthesis of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride involves the strategic coupling of 3,5-bis(trifluoromethyl)phenoxy derivatives with benzenesulfonyl chloride intermediates. The 3,5-bis(trifluoromethyl)phenol precursor, which has a melting point of 20-21°C and molecular formula C8H4F6O [1] [2], serves as the fundamental building block for the phenoxy component.

The synthetic pathway typically involves a two-step process. Initially, 3,5-bis(trifluoromethyl)phenol undergoes nucleophilic substitution with a para-halogenated benzenesulfonyl chloride derivative under basic conditions. The strongly electron-withdrawing trifluoromethyl groups enhance the acidity of the phenolic hydroxyl group, facilitating the nucleophilic attack. The reaction proceeds through an SN2 mechanism, where the phenoxide anion attacks the electrophilic carbon on the benzene ring bearing the leaving group [3].

Alternative synthetic routes utilize 3,5-bis(trifluoromethyl)phenoxy precursors derived from corresponding benzyl ethers. These precursors can be prepared through stepwise replacement of nitro groups in 3,5-dinitrobenzotrifluoride with benzoxy groups, followed by hydrogenolysis to yield the desired phenoxy derivative [3]. This synthetic approach provides greater flexibility in introducing the phenoxy moiety into the target molecule.

Chlorosulfonation Strategies

Chlorosulfonation represents the most prevalent method for introducing the sulfonyl chloride functionality into aromatic systems. The reaction involves the treatment of aromatic compounds with chlorosulfonic acid (ClSO3H) under controlled conditions. The mechanism proceeds through an electrophilic aromatic substitution pathway, where chlorosulfonic acid acts as both the sulfonating agent and the source of the chloride substituent [4] [5].

The chlorosulfonation process occurs in two distinct steps. First, the aromatic substrate undergoes sulfonation with chlorosulfonic acid to form the corresponding benzenesulfonic acid intermediate. This is followed by the conversion of the sulfonic acid to the sulfonyl chloride through treatment with additional chlorosulfonic acid. The reaction can be represented as: C6H6 + ClSO3H → C6H5SO3H + HCl, followed by C6H5SO3H + ClSO3H → C6H5SO2Cl + H2SO4 [4] [5].

The chlorosulfonation of 4-[3,5-bis(trifluoromethyl)phenoxy]benzene derivatives requires careful control of reaction conditions due to the presence of both electron-withdrawing trifluoromethyl groups and the ether linkage. The electron-withdrawing nature of the trifluoromethyl substituents deactivates the aromatic ring toward electrophilic substitution, necessitating more vigorous reaction conditions compared to simple aromatic systems [6].

Alternative chlorosulfonation strategies employ sulfuryl chloride (SO2Cl2) as the chlorinating agent. This approach offers advantages in terms of atom economy and reduced formation of side products. The reaction proceeds through the formation of a sulfenyl chloride intermediate, which subsequently undergoes further chlorination to yield the desired sulfonyl chloride product [7] [8].

Optimization of Reaction Parameters

The optimization of reaction parameters for sulfonyl chloride synthesis involves systematic investigation of temperature, reagent stoichiometry, reaction time, and solvent effects. Temperature control is particularly critical, as excessive heating can lead to decomposition of the sulfonyl chloride product or formation of unwanted side products such as sulfones [9] [10].

For the synthesis of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride, optimal reaction conditions typically involve temperatures between 0°C and 25°C for the initial coupling step, followed by controlled heating to 150-180°C for the chlorosulfonation step [10]. The use of lower temperatures during the initial stages helps prevent decomposition of the thermally sensitive phenoxy linkage.

Reagent stoichiometry optimization reveals that a 6-8 fold excess of chlorosulfonic acid provides optimal conversion while minimizing side product formation [10]. The excess reagent serves multiple purposes: it drives the reaction to completion, compensates for hydrolysis losses, and provides the necessary chloride source for the final sulfonyl chloride formation.

Reaction time optimization studies demonstrate that the process reaches equilibrium within 2-3 hours at optimal temperatures. Extended reaction times beyond this point do not significantly improve yields but may increase the formation of sulfonic acid impurities through hydrolysis [10]. The reaction progress can be monitored using in-process High Performance Liquid Chromatography (HPLC) analysis to determine the optimal reaction endpoint.

Solvent selection plays a crucial role in reaction optimization. Aprotic solvents such as dichloromethane or acetonitrile are preferred due to their inertness toward chlorosulfonic acid and their ability to dissolve both reactants and products. The use of protic solvents leads to competitive hydrolysis reactions and reduced product yields [10].

Continuous Flow Synthesis Approaches

Flow Chemistry Advantages for Sulfonyl Chlorides

Continuous flow chemistry offers significant advantages for sulfonyl chloride synthesis, particularly for highly reactive and thermally sensitive compounds like 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride. The enhanced heat and mass transfer characteristics of flow reactors enable precise temperature control, which is crucial for preventing thermal decomposition of the product [11] [12].

The improved mixing efficiency in flow systems facilitates better reagent contact and reduces the formation of hotspots that can lead to side reactions. This is particularly important for highly exothermic chlorosulfonation reactions, where rapid heat removal is essential for maintaining reaction selectivity [11] [13].

Flow chemistry enables the safe handling of hazardous reagents such as chlorosulfonic acid by minimizing the inventory of reactive materials in the system at any given time. The continuous nature of the process eliminates the need for large-scale storage of toxic and corrosive intermediates, thereby enhancing overall process safety [12] [14].

The precise control over residence time in flow reactors allows for optimization of reaction kinetics and minimization of competing side reactions. For sulfonyl chloride synthesis, this translates to improved product selectivity and reduced formation of sulfonic acid impurities through hydrolysis [11] [15].

Process Intensification and Optimization

Process intensification in continuous flow sulfonyl chloride synthesis involves the implementation of advanced reactor designs and process control strategies to maximize productivity while maintaining product quality. The use of microreactors with high surface-to-volume ratios enables efficient heat removal and precise temperature control, which are critical for maintaining the stability of sulfonyl chloride products [12].

The implementation of continuous stirred tank reactors (CSTRs) in series provides optimal mixing and residence time distribution for multi-step synthesis processes. For the synthesis of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride, a two-CSTR system with individual residence times of 60 minutes each has been shown to achieve 97% conversion of starting materials [10].

Advanced process control strategies, including proportional-integral-derivative (PID) controllers and real-time monitoring systems, enable precise control of flow rates, temperatures, and reagent addition rates. These systems automatically adjust process parameters to maintain optimal reaction conditions and compensate for variations in feedstock quality or equipment performance [10].

The integration of in-line analytical techniques such as infrared spectroscopy and nuclear magnetic resonance allows for real-time monitoring of reaction progress and product quality. This enables immediate adjustment of process parameters to maintain optimal product specifications and minimize off-specification material [16] [17].

Scale-Up Considerations

Scale-up of continuous flow sulfonyl chloride synthesis requires careful consideration of heat transfer limitations, mixing efficiency, and equipment materials compatibility. The highly corrosive nature of chlorosulfonic acid necessitates the use of specialized materials such as polytetrafluoroethylene (PTFE) or perfluoroalkoxy (PFA) tubing for reactor construction [12] [10].

The scale-up process involves systematic evaluation of reactor dimensions, flow rates, and temperature profiles to maintain consistent product quality across different production scales. The use of computational fluid dynamics modeling helps predict mixing patterns and heat transfer characteristics in scaled-up reactor systems [10].

Equipment design considerations for scale-up include the implementation of efficient heat exchangers, appropriate pump selection for handling corrosive reagents, and the design of emergency shutdown systems for safety-critical operations. The selection of peristaltic pumps with PTFE tubing heads has proven effective for handling chlorosulfonic acid at elevated temperatures [10].

The economic evaluation of scaled-up processes considers factors such as capital equipment costs, operating expenses, and production throughput. For sulfonyl chloride synthesis, continuous flow processes typically demonstrate superior economics compared to batch operations due to reduced equipment size, improved safety profiles, and higher space-time yields [12] [10].

Green Chemistry Considerations

Atom Economy and E-Factor Analysis

The atom economy of sulfonyl chloride synthesis represents a critical metric for evaluating the environmental sustainability of synthetic processes. Traditional chlorosulfonation reactions exhibit moderate atom economy due to the formation of hydrogen chloride and sulfuric acid as stoichiometric byproducts [18] [19].

For the synthesis of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride via chlorosulfonation, the theoretical atom economy can be calculated based on the molecular weights of reactants and products. The incorporation of all reactant atoms into the final product is limited by the formation of HCl and H2SO4 as necessary byproducts of the chlorosulfonation mechanism [18].

The E-factor, which quantifies the mass of waste generated per unit mass of product, provides a more comprehensive assessment of process sustainability. Optimized synthetic routes for sulfonyl chlorides typically achieve E-factors in the range of 12-20, which aligns with acceptable values for fine chemical production [20] [9].

Comparative analysis of different synthetic methodologies reveals that oxidative chlorination approaches using reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) can achieve superior atom economy compared to traditional chlorosulfonation methods. The process mass intensity (PMI) for flow-based oxidative chlorination processes (PMI = 15) compares favorably to traditional batch chlorosulfonation approaches [15] [14].

Solvent Selection and Alternatives

The selection of environmentally benign solvents represents a key consideration in green sulfonyl chloride synthesis. Traditional synthetic methods rely heavily on chlorinated solvents such as dichloromethane, which pose environmental and health concerns. Alternative solvent systems, including acetonitrile and toluene, offer improved environmental profiles while maintaining adequate solubility for reactants and products [21] [22].

The implementation of solvent-free synthesis conditions represents the ultimate goal for green chemistry applications. Recent developments in solid-supported synthesis have demonstrated the feasibility of conducting sulfonyl chloride formations under solvent-free conditions using various heterogeneous catalysts [22].

Deep eutectic solvents (DES) have emerged as promising alternatives to conventional organic solvents for sulfonyl chloride synthesis. These systems, composed of hydrogen bond donors and acceptors, offer advantages including low volatility, biodegradability, and recyclability. The use of choline chloride/glycerol DES systems has demonstrated effective catalytic activity for sulfonamide formation from sulfonyl chlorides [20].

The evaluation of alternative solvent systems requires consideration of multiple factors including reaction efficiency, product selectivity, ease of product isolation, and overall environmental impact. Life cycle assessment (LCA) methodologies provide comprehensive frameworks for evaluating the environmental implications of different solvent choices [19].

Catalysis for Process Efficiency

The development of catalytic processes for sulfonyl chloride synthesis offers opportunities to improve reaction efficiency and reduce environmental impact. Heterogeneous catalysts enable easier product separation and catalyst recovery, thereby reducing waste generation and improving overall process economics [23] [24].

Metal-free catalytic systems have shown particular promise for sulfonyl chloride synthesis. The use of solid acid catalysts such as montmorillonite K10 and florisil has demonstrated effective catalytic activity for sulfonyl chloride formation under mild conditions. These catalysts offer advantages including ease of separation, recyclability, and reduced environmental impact compared to homogeneous metal catalysts [22].

Photocatalytic approaches using heterogeneous photocatalysts such as potassium poly(heptazine imide) (K-PHI) have emerged as sustainable alternatives for sulfonyl chloride synthesis. These systems operate under visible light irradiation and demonstrate excellent functional group tolerance while avoiding the use of precious metal catalysts [25] [26].

The development of enzymatic catalysis for sulfonyl chloride synthesis represents a frontier area in green chemistry. While currently limited in scope, biocatalytic approaches offer the potential for highly selective transformations under mild conditions with minimal environmental impact [27].

Analytical Methods for Reaction Monitoring

In-line Spectroscopic Monitoring

In-line spectroscopic monitoring techniques provide real-time information about reaction progress and product formation during sulfonyl chloride synthesis. Infrared (IR) spectroscopy offers particular advantages for monitoring sulfonyl chloride formation due to the characteristic absorption bands of the SO2Cl functional group [28] [29].

The infrared spectrum of sulfonyl chlorides exhibits distinctive absorption patterns that enable unambiguous identification and quantification. The sulfur-chlorine stretching vibration appears as a strong band around 375 cm⁻¹, while the asymmetric and symmetric SO2 stretching vibrations appear at approximately 1370 and 1180 cm⁻¹, respectively [28] [29].

The implementation of Fourier Transform Infrared (FTIR) spectroscopy with attenuated total reflectance (ATR) sampling enables direct monitoring of reaction mixtures without the need for sample preparation. This approach provides real-time information about reactant consumption and product formation, enabling dynamic optimization of reaction conditions [28].

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information for reaction monitoring, particularly for identifying and quantifying reaction intermediates and side products. The use of ¹⁹F NMR spectroscopy is particularly valuable for monitoring reactions involving trifluoromethyl-containing compounds, as the fluorine nuclei provide distinct chemical shift patterns that are sensitive to changes in the chemical environment [15] [14].

Chromatographic Analysis During Synthesis

High Performance Liquid Chromatography (HPLC) represents the gold standard for quantitative analysis of sulfonyl chloride synthesis reactions. The technique provides excellent separation efficiency and quantitative accuracy for monitoring reaction progress and product purity [30] [31].

The development of robust HPLC methods for sulfonyl chloride analysis requires careful consideration of mobile phase composition, detector selection, and column chemistry. Reversed-phase chromatography using C18 columns with acidic mobile phases provides optimal separation for most sulfonyl chloride derivatives [31].

The detection of sulfonyl chlorides by HPLC typically employs ultraviolet (UV) detection at wavelengths around 210-220 nm, where the aromatic chromophore provides adequate sensitivity. For enhanced sensitivity and selectivity, mass spectrometric detection can be employed, providing additional structural information for compound identification [30].

The implementation of automated sampling systems enables continuous monitoring of reaction progress without manual intervention. These systems can be integrated with process control systems to provide feedback for dynamic process optimization [16] [31].

Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) methodology provides a systematic approach for understanding the kinetics of sulfonyl chloride synthesis reactions under synthetically relevant conditions. This approach involves monitoring reaction progress over time while maintaining concentrations of multiple reactants at levels similar to those used in actual synthetic applications [32] [33].

The RPKA methodology consists of "same excess" and "different excess" experimental protocols that provide information about reaction order, catalyst behavior, and potential inhibition effects. This information is crucial for optimizing reaction conditions and predicting the effects of scale-up on reaction performance [32] [33].

The application of RPKA to sulfonyl chloride synthesis has revealed important insights into reaction mechanisms and the influence of reaction parameters on product formation rates. The technique has been particularly useful for identifying optimal temperature and reagent concentration ranges for maximizing reaction efficiency [34] [35].

The integration of RPKA with continuous flow systems enables rapid collection of kinetic data while minimizing material consumption. The use of reaction cycling techniques allows for efficient collection of time-course data from discrete reaction slugs, providing comprehensive kinetic information with minimal resource requirements [35] [36].

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4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

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Last modified: 08-15-2023

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